5-(2-Pyridyl)-1-pentanol
Description
Historical Perspectives in Synthetic Organic Chemistry
The synthesis of pyridyl alcohols, a class of compounds to which 5-(2-Pyridyl)-1-pentanol belongs, has been a subject of study for several decades, driven by their potential applications in medicinal chemistry and as ligands in catalysis. Early research into pyridyl alcohols investigated their biological activities, such as the hypoglycemic properties of related structures like 3-(3-methyl-2-pyridyl)propan-1-ol. pressbooks.pub The synthetic strategies to access these compounds have evolved, often leveraging the functionalization of the pyridine (B92270) ring.
Historically, the synthesis of such molecules would have relied on classical methods of carbon-carbon bond formation. One can envision the construction of the carbon skeleton through the alkylation of a picolyl anion with a suitable five-carbon electrophile containing a protected alcohol. Conversely, the pyridine ring could be introduced to a pre-existing five-carbon chain. While specific historical synthetic routes for this compound are not extensively documented in early literature, the methodologies for creating similar bifunctional molecules are well-established. For instance, the synthesis of the related compound 5-amino-1-pentanol (B144490) from biomass-derived furfural (B47365) highlights the ongoing interest in producing functionalized linear chains from renewable feedstocks. chemicalbook.comcjcatal.comresearchgate.net This approach involves the hydrogenation of furfural to tetrahydrofurfuryl alcohol, followed by ring-opening and amination, a strategy that could be conceptually adapted for the synthesis of other functionalized pentanols.
Modern synthetic methods, such as cross-coupling reactions, have provided more efficient and versatile routes to pyridyl-substituted compounds. These techniques allow for the direct coupling of a pyridine derivative with a functionalized alkyl chain, offering a more convergent and often higher-yielding approach than traditional methods.
Structural Characteristics and Chemical Groupings Relevant to Research
The structure of this compound incorporates two key functional groups: a pyridine ring and a primary alcohol. The pyridine ring, an aromatic heterocycle, imparts a degree of rigidity and specific electronic properties to the molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions. The five-carbon aliphatic chain provides flexibility, separating the aromatic and hydroxyl moieties. The terminal primary alcohol group is a versatile functional handle for further chemical modifications, such as esterification, etherification, or oxidation.
Predicted Spectroscopic Data for this compound:
| Spectroscopic Technique | Predicted Chemical Shifts/Bands |
| ¹H NMR | The proton spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring, typically in the range of 7.0-8.5 ppm. The methylene (B1212753) protons of the pentanol (B124592) chain would appear at distinct chemical shifts, with the protons adjacent to the pyridine ring and the hydroxyl group being the most deshielded. The hydroxyl proton would present as a broad singlet, the position of which is dependent on concentration and solvent. |
| ¹³C NMR | The carbon spectrum would display signals for the pyridine ring carbons, typically between 120-150 ppm. The aliphatic carbons of the pentanol chain would resonate in the upfield region, with the carbon bearing the hydroxyl group appearing around 60-70 ppm. |
| Infrared (IR) Spectroscopy | The IR spectrum would be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the alcohol functional group. C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. A C-O stretching band would be expected around 1050-1150 cm⁻¹. pressbooks.pubopenstax.org |
This table contains predicted data based on the analysis of similar chemical structures and general spectroscopic principles.
Contemporary Significance and Emerging Research Directions
The contemporary significance of this compound and related pyridyl alcohols lies primarily in their utility as building blocks in supramolecular chemistry, materials science, and medicinal chemistry. The bifunctional nature of the molecule allows for its incorporation into more complex architectures.
One significant area of research is the use of pyridyl-containing ligands in coordination chemistry and catalysis. The pyridine nitrogen provides a coordination site for transition metals, and the alcohol functionality can be used to anchor the ligand to a support or to introduce additional coordinating groups. While specific catalytic applications for this compound are not yet widely reported, related pyridyl alcohols have been explored as chiral ligands in asymmetric synthesis. libretexts.org For instance, they have been used to catalyze the addition of diethylzinc (B1219324) to benzaldehyde. libretexts.org This suggests a potential avenue for the application of this compound in the development of new catalytic systems.
In the field of medicinal chemistry, the pyridine scaffold is a common motif in many biologically active compounds. upb.romdpi.com Pyridine derivatives are known to exhibit a wide range of pharmacological activities. The presence of both a pyridine ring and a hydroxyl group in this compound makes it an attractive starting material for the synthesis of novel drug candidates. The hydroxyl group can be readily modified to introduce various pharmacophores, while the pyridine ring can engage in key binding interactions with biological targets. For example, related structures are being investigated for their potential as inhibitors of various enzymes.
Furthermore, the ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination makes this compound a candidate for the construction of self-assembling materials and metal-organic frameworks. The long alkyl chain provides a flexible spacer, which can influence the packing and properties of the resulting materials. Research in this area is focused on creating materials with tailored optical, electronic, or catalytic properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
5-pyridin-2-ylpentan-1-ol |
InChI |
InChI=1S/C10H15NO/c12-9-5-1-2-6-10-7-3-4-8-11-10/h3-4,7-8,12H,1-2,5-6,9H2 |
InChI Key |
JOWYHBMAGQHBEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCCCCO |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the 5-(2-Pyridyl)-1-pentanol molecule in a minimal number of steps, often by forming a key carbon-carbon bond or by reducing a pre-existing functional group at a late stage in the synthesis.
Catalytic Reduction of Precursor Compounds
One of the most straightforward methods for synthesizing this compound is the reduction of a corresponding carboxylic acid or ester precursor, such as 5-(2-pyridyl)pentanoic acid or its ethyl ester. This approach is highly efficient due to the availability of powerful and selective reducing agents.
Catalytic hydrogenation is a common method for this transformation. The reaction typically involves treating the precursor with hydrogen gas in the presence of a heterogeneous catalyst. Ruthenium-based catalysts, such as Ru/H-ZSM5, have been shown to be effective for the hydrogenation of pentanoic acid derivatives, achieving high yields under controlled pressure and temperature. mdpi.com Alternatively, other Group VIII metals on various supports can be employed. researchgate.net
For laboratory-scale synthesis, chemical reducing agents are often preferred. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing esters and carboxylic acids to primary alcohols in high yield. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).
Below is a representative data table for the reduction of a suitable precursor.
Table 1: Catalytic Reduction of Ethyl 5-(2-pyridyl)pentanoate
| Entry | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| 1 | LiAlH₄ | Tetrahydrofuran | 0 to 25 | >90 |
| 2 | H₂ / Ru-based catalyst | Dioxane | 150-200 | 85-95 |
Grignard Reagent-Mediated Alkylation Reactions
Grignard reagents are highly versatile organometallic compounds used for forming new carbon-carbon bonds. nih.govmdpi.com The synthesis of this compound can be envisioned through the reaction of a pyridyl-containing Grignard reagent with a suitable electrophile or, conversely, a pyridine-based electrophile with an appropriate Grignard reagent.
One potential route involves the reaction of 2-pyridinecarboxaldehyde with a Grignard reagent derived from a protected 4-halobutanol, such as (4-bromobutoxy)(tert-butyl)dimethylsilane. The initial reaction forms a secondary alcohol, which would require a subsequent deprotection and a deoxygenation step, making this route less direct.
A more direct Grignard approach involves the reaction of 2-pyridylmagnesium bromide with a five-carbon electrophile containing a latent alcohol function, such as tetrahydropyran-2-one (δ-valerolactone). The nucleophilic attack of the Grignard reagent on the lactone's carbonyl group would lead to the ring-opening and formation of a ketone intermediate, which upon a second equivalent of the Grignard reagent and subsequent acidic workup, would yield a tertiary alcohol. A more controlled reaction at low temperatures could potentially yield the desired primary alcohol after reduction of an intermediate, but this pathway can be complex.
Table 2: Plausible Grignard Reagent Strategy
| Pyridyl Component | Grignard/Electrophile Partner | Key Intermediate | Subsequent Steps |
|---|---|---|---|
| 2-Pyridinecarboxaldehyde | (4-(tert-Butyldimethylsilyloxy)butyl)magnesium bromide | Secondary alcohol | Deprotection, Deoxygenation |
| 2-Pyridylmagnesium bromide | δ-Valerolactone | Ring-opened keto-alcohol | Reduction |
Reductive Coupling Strategies
Reductive coupling reactions, which form carbon-carbon bonds by joining two molecules with the concomitant addition of a reducing agent, are a powerful tool in organic synthesis. However, for a molecule with the specific structure of this compound, direct reductive coupling strategies are not commonly reported. Such strategies are more frequently employed for the synthesis of symmetrical or more complex molecules. Theoretically, a cross-coupling reaction between a pyridine (B92270) derivative and a five-carbon chain could be envisioned under specific catalytic conditions, but this remains a less-explored route for this particular target.
Stereoselective Synthesis of Chiral Analogues
The parent compound, this compound, is achiral. Therefore, stereoselective synthesis is not applicable for its direct preparation. However, should chiral analogues be desired (e.g., with substituents on the pentyl chain), stereoselective methods would become critical. These could include asymmetric reductions of corresponding ketones, the use of chiral auxiliaries in alkylation reactions, or enzymatic resolutions. For instance, a chiral ketone precursor, such as 1-(pyridin-2-yl)pentan-3-one, could be reduced asymmetrically to produce a chiral secondary alcohol analogue.
Multistep Synthetic Pathways
Multistep syntheses provide a robust and often more practical approach to this compound by building the molecule from simpler, readily available starting materials.
Derivatization from Pyridine-Containing Starting Materials
A highly effective and common strategy involves starting with a simple, inexpensive pyridine derivative like 2-picoline (2-methylpyridine) and extending the carbon chain through sequential reactions.
This pathway begins with the deprotonation of the methyl group of 2-picoline. The acidic protons of the methyl group can be removed by a strong base, such as n-butyllithium (n-BuLi), in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate 2-picolyllithium. nih.govmaynoothuniversity.ie This organolithium species is a potent nucleophile.
The resulting 2-picolyllithium can then be reacted with a suitable four-carbon electrophile to construct the required pentyl chain. An ideal electrophile for this purpose is a protected 4-halo-1-butanol, for example, 1-bromo-4-(tetrahydro-2H-pyran-2-yloxy)butane. The nucleophilic picolyl anion displaces the bromide, forming a new carbon-carbon bond and yielding an intermediate where the terminal hydroxyl group is protected as a tetrahydropyranyl (THP) ether.
The final step is the removal of the protecting group. The THP ether is stable to basic and nucleophilic conditions but is easily cleaved under acidic conditions. Treatment of the intermediate with a mild acid, such as pyridinium p-toluenesulfonate (PPTS) in ethanol or dilute hydrochloric acid, removes the THP group to reveal the primary alcohol, affording the final product, this compound.
Table 3: Multistep Synthesis from 2-Picoline
| Step | Reactants | Reagents/Conditions | Product | Typical Yield (%) |
|---|---|---|---|---|
| 1 | 2-Picoline | n-Butyllithium, THF, -78 °C | 2-Picolyllithium | Quantitative (in situ) |
| 2 | 2-Picolyllithium | 1-Bromo-4-(THP-oxy)butane | 2-(5-(THP-oxy)pentyl)pyridine | 70-80 |
| 3 | 2-(5-(THP-oxy)pentyl)pyridine | Pyridinium p-toluenesulfonate, Ethanol | This compound | 85-95 |
Functionalization of Pentyl Chain Precursors
The construction of this compound can be envisioned through the strategic functionalization of a pre-existing five-carbon chain. This approach involves the introduction of the 2-pyridyl group and the terminal hydroxyl group onto a pentyl scaffold. One plausible method involves the use of organometallic reagents. For instance, the lithiation of 2-picoline with a strong base like n-butyllithium generates a nucleophilic 2-picolyl anion. This anion can then react with a suitable electrophile containing a protected alcohol, such as a tetrahydropyranyl (THP) protected 4-bromobutanol. The subsequent deprotection of the alcohol would yield the desired this compound.
Another viable strategy is the use of cross-coupling reactions. A Negishi coupling, for example, could involve the reaction of a 2-halopyridine with a 5-hydroxypentylzinc reagent in the presence of a palladium catalyst. Similarly, a Suzuki coupling could be employed, reacting a 2-pyridylboronic acid with a 5-halopentanol derivative. These methods offer the advantage of forming the crucial carbon-carbon bond under relatively mild conditions.
| Precursor 1 | Precursor 2 | Reagent/Catalyst | Product |
| 2-Picoline | 4-(tetrahydro-2H-pyran-2-yloxy)butyl bromide | n-Butyllithium, then H+ | This compound |
| 2-Bromopyridine | (5-Hydroxypentyl)zinc(II) chloride | Pd(PPh3)4 | This compound |
| 2-Pyridylboronic acid | 5-Bromopentan-1-ol | Pd(OAc)2, SPhos | This compound |
Sequential Functional Group Interconversions
An alternative synthetic approach involves building the molecule through a series of functional group interconversions, starting from a more readily available precursor. For example, a Sonogashira coupling of 2-ethynylpyridine with a three-carbon halide bearing a protected alcohol could be a key step. The resulting alkyne could then be reduced to the corresponding alkane, followed by deprotection of the alcohol to afford this compound. This multi-step sequence allows for the controlled construction of the carbon skeleton and the introduction of the required functional groups in a stepwise manner.
| Starting Material | Key Intermediate | Key Reactions | Final Product |
| 2-Ethynylpyridine | 5-(2-Pyridyl)pent-4-yn-1-ol | Sonogashira coupling, Hydrogenation, Deprotection | This compound |
| Pyridine-2-carbaldehyde | 5-(2-Pyridyl)pent-4-en-1-ol | Wittig reaction, Reduction | This compound |
Sustainable and Green Chemistry Synthetic Protocols
In line with the principles of green chemistry, modern synthetic strategies aim to minimize environmental impact. This includes the use of safer solvents, the development of catalytic processes, and the optimization of reactions to reduce waste.
Solvent-Free Reaction Methodologies
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of volatile organic compounds. For the synthesis of pyridine derivatives, multicomponent reactions under solvent-free conditions have shown promise. While a specific solvent-free synthesis of this compound has not been extensively reported, analogous reactions, such as the Hantzsch pyridine synthesis, can often be performed without a solvent, sometimes with microwave irradiation to facilitate the reaction. Exploring such conditions for the condensation of appropriate precursors could lead to a greener synthesis of the target molecule.
Utilization of Heterogeneous and Homogeneous Catalysts
Catalysis is a cornerstone of green chemistry, offering pathways with lower activation energies and higher selectivity. In the context of this compound synthesis, both heterogeneous and homogeneous catalysts can play a crucial role.
Heterogeneous Catalysts: These catalysts, being in a different phase from the reactants, are easily separated and recycled. For the alkylation of pyridines, zeolites and other solid acid catalysts can be employed. For instance, the reaction of 2-picoline with a suitable pentyl derivative could potentially be catalyzed by a solid acid, facilitating the C-C bond formation.
Homogeneous Catalysts: These catalysts are in the same phase as the reactants, often leading to higher activity and selectivity. Transition metal complexes, such as those of palladium, rhodium, and ruthenium, are widely used in cross-coupling and C-H activation reactions. For example, a rhodium-catalyzed C-H activation of 2-picoline followed by coupling with a functionalized alkene could provide a direct route to the desired product.
| Catalysis Type | Catalyst Example | Potential Application in Synthesis |
| Heterogeneous | Zeolite H-ZSM-5 | Alkylation of 2-picoline |
| Homogeneous | [RhCl(cod)]2 | C-H activation of 2-picoline |
| Homogeneous | Pd(PPh3)4 | Negishi/Suzuki cross-coupling |
Atom-Economy and Waste Minimization Studies
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition reactions, are preferred in green synthesis. In the context of this compound synthesis, a comprehensive analysis of the atom economy of different routes is essential for identifying the most sustainable approach.
For example, a hypothetical synthesis starting from 2-picoline and 1,4-butanediol via a dehydration and subsequent reaction would have a higher theoretical atom economy than a multi-step synthesis involving protecting groups and stoichiometric reagents that are not incorporated into the final product. Minimizing the use of protecting groups and stoichiometric reagents, and favoring catalytic methods, are key strategies for improving atom economy and reducing waste.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-(2-Pyridyl)-1-pentanol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals and offers insights into the molecule's connectivity and spatial arrangement.
High-Resolution One-Dimensional NMR (¹H and ¹³C) Analysis
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms. The ¹H NMR spectrum indicates the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
The ¹H NMR spectrum of this compound is expected to show eight distinct signals. The pyridine (B92270) ring produces four signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at positions 3', 4', 5', and 6'. The proton at the 6' position (adjacent to the nitrogen atom) is the most deshielded. The aliphatic pentanol (B124592) chain shows four signals: a triplet for the hydroxymethyl protons (C1-H₂), a triplet for the benzylic-like protons (C5-H₂), and two multiplets for the central methylene (B1212753) groups (C2-H₂, C3-H₂, C4-H₂).
The ¹³C NMR spectrum is predicted to display ten unique signals, corresponding to each carbon atom in the asymmetric structure. The six carbons of the pyridine ring appear in the downfield region (δ 120-160 ppm), while the five carbons of the pentanol chain are observed in the upfield aliphatic region (δ 25-65 ppm). The carbon bearing the hydroxyl group (C1) and the carbon attached to the pyridine ring (C5) are the most downfield among the aliphatic signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 | ~3.60 | t | ~62.5 |
| 2 | ~1.58 | m | ~32.5 |
| 3 | ~1.40 | m | ~25.8 |
| 4 | ~1.75 | m | ~31.0 |
| 5 | ~2.80 | t | ~38.0 |
| 2' | - | - | ~161.5 |
| 3' | ~7.15 | d | ~121.0 |
| 4' | ~7.65 | t | ~136.5 |
| 5' | ~7.10 | t | ~123.0 |
| 6' | ~8.50 | d | ~149.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between H1/H2, H2/H3, H3/H4, and H4/H5, confirming the integrity of the pentanol chain. Within the pyridine ring, correlations would be seen between H3'/H4', H4'/H5', and H5'/H6'.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~3.60 ppm (H1) would show a cross-peak with the carbon signal at ~62.5 ppm (C1).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for connecting different fragments of the molecule. The key HMBC correlation for this structure would be between the C5 methylene protons (~2.80 ppm) and the C2' and C6' carbons of the pyridine ring, unequivocally proving the attachment point of the alkyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. A significant NOESY cross-peak would be expected between the C5 methylene protons and the H6' proton of the pyridine ring, indicating their spatial proximity and suggesting a preferred conformation for the C5-C2' bond.
Table 2: Key Expected 2D NMR Correlations for Structural Elucidation
| Technique | Correlating Protons/Carbons | Information Gained |
|---|---|---|
| COSY | H4 ↔ H5 | Confirms adjacency in the alkyl chain. |
| COSY | H5' ↔ H6' | Confirms adjacency in the pyridine ring. |
| HSQC | H1 ↔ C1 | Assigns the carbon attached to the hydroxyl group. |
| HMBC | H5 ↔ C2' / C6' | Confirms the connection of the alkyl chain to the pyridine ring. |
| NOESY | H5 ↔ H6' | Indicates spatial proximity and preferred conformation. |
Variable Temperature NMR Studies for Conformational Dynamics
Variable Temperature (VT) NMR studies can provide insight into dynamic processes such as conformational changes or restricted bond rotation. For this compound, a VT-NMR study could investigate the rotational barrier around the C5-C2' single bond connecting the flexible alkyl chain to the rigid pyridine ring.
In principle, if the rotation around this bond were slow on the NMR timescale at low temperatures, distinct signals for conformers (rotamers) might be observed. This would likely manifest as broadening or splitting of the signals for nuclei close to the bond, such as H5, H6', C5, and C2'. However, for a simple alkyl-aryl linkage, rapid and free rotation is generally expected at typical NMR temperatures, meaning that only time-averaged signals would be observed and no significant spectral changes would be anticipated across a standard temperature range.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is used to determine the exact mass of a molecule with very high precision (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of the elemental formula of a compound. The molecular formula for this compound is C₁₀H₁₅NO. HRMS analysis would measure the mass of the protonated molecule, [M+H]⁺, and match it to the calculated theoretical value, thereby confirming the elemental composition.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) | Typical Measured Mass (m/z) | Typical Mass Error (ppm) |
|---|---|---|---|
| [C₁₀H₁₆NO]⁺ | 166.12264 | 166.1228 | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, typically the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. Analyzing the resulting fragment ions (product ions) provides detailed structural information.
For this compound, the protonated molecule ([M+H]⁺, m/z 166) would be expected to undergo several characteristic fragmentation pathways:
Loss of Water: A common fragmentation for alcohols, leading to the formation of a fragment ion at m/z 148 ([M+H - H₂O]⁺).
Alpha-Cleavage to Pyridine Ring: Cleavage of the C4-C5 bond is highly favorable as it leads to the formation of a stable, resonance-stabilized pyridylmethyl cation at m/z 93 ([C₅H₄N-CH₂]⁺). This is often a base peak in the spectrum.
Cleavage within the Alkyl Chain: Fragmentation can occur along the pentyl chain, leading to a series of ions separated by 14 Da (CH₂), although these are typically of lower intensity than the more stable fragments.
Pyridine Ring Fragmentation: At higher collision energies, the pyridine ring itself can fragment, though this is less common than the loss of the side chain.
Table 4: Predicted Key MS/MS Fragments for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 166 | 148 | H₂O | [C₁₀H₁₄N]⁺ (Cyclized or unsaturated structure) |
| 166 | 93 | C₅H₁₁O | [C₆H₇N]⁺ (Pyridylmethyl cation) |
| 166 | 79 | C₅H₁₁OH | [C₅H₅N]⁺ (Protonated pyridine) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a sample. In the context of this compound, GC-MS serves as an essential tool for assessing its purity and analyzing its presence in complex mixtures.
The gas chromatography component separates this compound from any impurities, starting materials, or other components based on their different boiling points and affinities for the GC column's stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of analytical conditions.
Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy process causes the molecules to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular "fingerprint."
For this compound, the fragmentation pattern would be expected to show characteristic ions corresponding to the loss of functional groups or cleavage of the alkyl chain. Key fragmentation pathways for alcohols often involve the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). While a specific mass spectrum for this compound is not publicly available, fragmentation patterns of related molecules like pentanols can provide insight. For instance, the mass spectrum of 2-pentanol shows characteristic ions at m/z 45, 55, 43, and 73. mdpi.comnih.gov The base peak for many primary alcohols is often formed by alpha-cleavage. For 1-pentanol, a significant peak is observed at m/z 42, which may result from a McLafferty-type rearrangement involving the loss of water and ethylene. stackexchange.com The presence of the pyridyl ring would also lead to characteristic fragments, including the pyridinium ion itself or fragments containing the ring structure.
By comparing the obtained mass spectrum with spectral libraries or by detailed interpretation, the structure of the compound can be confirmed. gcms.cz The purity of a this compound sample is determined by the presence of a single dominant peak in the gas chromatogram at the expected retention time, with a corresponding mass spectrum that matches the compound's structure. Any additional peaks would indicate the presence of impurities, which can be identified by their own mass spectra.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its primary alcohol and 2-substituted pyridine functional groups.
O-H Stretch: The hydroxyl group (-OH) of the primary alcohol is one of the most easily identifiable features in an IR spectrum. It gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.orglibretexts.org The broadening is a result of intermolecular hydrogen bonding between alcohol molecules.
C-H Stretch: The spectrum will show C-H stretching vibrations from both the aliphatic pentyl chain and the aromatic pyridyl ring. Aliphatic C-H stretches typically appear in the 2850-3000 cm⁻¹ region. libretexts.org Aromatic C-H stretches are found at slightly higher frequencies, typically between 3000-3100 cm⁻¹. vscht.cz
C=C and C=N Stretches: The pyridyl ring has characteristic stretching vibrations for its C=C and C=N bonds. These typically appear in the 1400-1600 cm⁻¹ region of the spectrum. vscht.cz
C-O Stretch: The C-O stretching vibration of a primary alcohol gives rise to a strong band in the IR spectrum, typically found between 1050 and 1260 cm⁻¹. libretexts.org For 1-pentanol, this band is observed around 1048 cm⁻¹. researchgate.net
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations often produce strong and sharp signals, making Raman a useful tool for analyzing the pyridyl moiety. nih.gov
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Alkyl (C₅H₁₀) | C-H Stretch | 2850 - 3000 | Strong |
| Pyridyl | C-H Stretch | 3000 - 3100 | Medium |
| Pyridyl | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |
| Primary Alcohol | C-O Stretch | 1050 - 1260 | Strong |
The flexible pentyl chain of this compound allows the molecule to exist in various spatial arrangements or conformations due to rotation around its single bonds. Vibrational spectroscopy can be a valuable tool for studying these conformational equilibria. iu.edu.sanih.gov
Different conformers of a molecule, while chemically identical, can have distinct vibrational spectra because the vibrational frequencies of certain bonds are sensitive to their local environment. By recording IR and Raman spectra at different temperatures, it is possible to observe changes in the relative intensities of certain absorption bands. Bands corresponding to a higher-energy conformer will decrease in intensity as the temperature is lowered, while bands from the more stable, lower-energy conformer will increase.
This analysis, often supported by quantum chemical calculations, allows for the identification of the stable conformers present in a sample and the determination of the enthalpy difference between them. iu.edu.saresearchgate.net For this compound, such studies could reveal the preferred orientation of the pentanol chain relative to the pyridyl ring.
X-ray Crystallography for Solid-State Structure Determination (if relevant to derivatives/complexes)
Should this compound be used as a ligand to form a complex with a metal ion, or if a solid derivative is prepared, single-crystal X-ray diffraction would provide unambiguous structural information. nih.gov The analysis yields precise bond lengths, bond angles, and torsion angles. For example, studies on similar pyridyl-alcohol compounds have used X-ray crystallography to confirm their molecular structures and analyze intermolecular interactions. benthamopen.comscilit.com
Crucially, this technique reveals how molecules pack in the crystal lattice and details the nature of intermolecular forces, such as hydrogen bonding. In the solid state of this compound or its derivatives, strong hydrogen bonds would be expected between the hydroxyl group of one molecule and the nitrogen atom of the pyridyl ring or the hydroxyl oxygen of a neighboring molecule. benthamopen.com This information is vital for understanding the material's physical properties and for rational drug design where molecular shape and intermolecular interactions are paramount. nih.gov
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis (if chiral derivatives are studied)
If a chiral center is introduced into the this compound molecule, for example by modification of the pentanol chain, a pair of enantiomers would result. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying such chiral molecules.
These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral sample.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light, yielding a spectrum that is characteristic of the molecule's absolute configuration and conformation.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength.
While direct chiroptical studies on this compound derivatives are not reported, the analysis of related chiral alcohols is common. For instance, the enantiomers of the closely related compound 2-pentanol have been successfully separated and analyzed using chiral gas chromatography. nih.govresearchgate.net Studies on 2-pentanol have shown that its enantiomers can possess different sensory properties, highlighting the importance of stereochemical analysis. nih.govresearchgate.net For any chiral derivative of this compound, CD and ORD would be indispensable tools for assigning the absolute configuration and studying stereochemical properties.
Chemical Reactivity and Mechanistic Investigations of Transformations
Reactions Involving the Hydroxyl Functionality
The hydroxyl group of 5-(2-Pyridyl)-1-pentanol serves as a key site for various chemical modifications, including oxidation, reduction, esterification, etherification, carbamoylation, and nucleophilic substitution reactions.
Selective Oxidation and Reduction Methodologies
The primary alcohol moiety of this compound can be selectively oxidized to the corresponding aldehyde, 5-(2-Pyridyl)pentanal, or further to the carboxylic acid, 5-(2-Pyridyl)pentanoic acid, using a variety of oxidizing agents. The choice of reagent and reaction conditions determines the extent of oxidation. For the selective oxidation to the aldehyde, milder reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane are typically employed to prevent overoxidation.
Conversely, the corresponding ketone, 1-(pyridin-2-yl)pentan-5-one, can be selectively reduced to this compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in alcoholic solvents or lithium aluminum hydride (LiAlH₄) in ethereal solvents like tetrahydrofuran. These hydride reagents efficiently deliver a hydride ion to the carbonyl carbon, yielding the secondary alcohol upon workup.
| Precursor | Product | Reagent(s) | Solvent | Typical Yield (%) |
| This compound | 5-(2-Pyridyl)pentanal | Pyridinium Chlorochromate (PCC) | Dichloromethane | ~85 |
| This compound | 5-(2-Pyridyl)pentanoic acid | Jones Reagent (CrO₃, H₂SO₄) | Acetone | ~70-80 |
| 1-(Pyridin-2-yl)pentan-5-one | This compound | Sodium Borohydride (NaBH₄) | Methanol | >90 |
| 1-(Pyridin-2-yl)pentan-5-one | This compound | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran | >95 |
Esterification, Etherification, and Carbamoylation Reactions
Esterification: The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. Alternatively, for more sensitive substrates, the reaction with a more reactive acid chloride or anhydride in the presence of a base such as pyridine (B92270) or triethylamine provides a milder route to the ester.
Etherification: Ether derivatives of this compound can be synthesized through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Carbamoylation: Carbamates, also known as urethanes, can be prepared from this compound by reacting it with an isocyanate. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate, leading to the formation of the carbamate linkage. This reaction is typically performed in an aprotic solvent.
| Reaction Type | Reactant(s) | Product | Reagent(s)/Conditions |
| Esterification | Acetic Anhydride | 5-(2-Pyridyl)pentyl acetate | Pyridine, room temperature |
| Etherification | Sodium Hydride, Methyl Iodide | 2-(5-Methoxypentyl)pyridine | Tetrahydrofuran, 0 °C to rt |
| Carbamoylation | Phenyl Isocyanate | 5-(2-Pyridyl)pentyl phenylcarbamate | Toluene, reflux |
Nucleophilic Substitution Reactions at the Carbon Bearing the Hydroxyl Group
Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group ability of the hydroxide ion (OH⁻). Therefore, the hydroxyl group must first be converted into a good leaving group. A common strategy is the conversion of the alcohol to a tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. This two-step sequence allows for the introduction of various functionalities at the terminal position of the pentyl chain.
| Step | Reactant(s) | Product | Reagent(s)/Conditions |
| 1. Tosylation | This compound, p-Toluenesulfonyl chloride | 5-(2-Pyridyl)pentyl tosylate | Pyridine, 0 °C to rt |
| 2. Substitution | 5-(2-Pyridyl)pentyl tosylate, Sodium Azide | 2-(5-Azidopentyl)pyridine | Dimethylformamide, heat |
| 2. Substitution | 5-(2-Pyridyl)pentyl tosylate, Sodium Cyanide | 6-(Pyridin-2-yl)hexanenitrile | Dimethyl sulfoxide, heat |
Transformations at the Pyridine Nitrogen Atom
The nitrogen atom of the pyridine ring in this compound is a site of nucleophilicity and basicity, making it susceptible to reactions with electrophiles.
N-Alkylation and Quaternization Reactions
The lone pair of electrons on the pyridine nitrogen can attack an electrophilic carbon atom of an alkyl halide, resulting in the formation of a pyridinium salt. This process is known as N-alkylation or, more specifically, quaternization, as it leads to a quaternary ammonium compound. The reaction proceeds via an Sₙ2 mechanism and is influenced by the nature of the alkyl halide and the reaction conditions. For instance, reaction with methyl iodide in a solvent like acetone or acetonitrile at room temperature or with gentle heating will yield the corresponding N-methylpyridinium iodide salt.
| Alkylating Agent | Product | Solvent | Conditions |
| Methyl Iodide | 1-Methyl-2-(5-hydroxypentyl)pyridin-1-ium iodide | Acetone | Reflux |
| Benzyl Bromide | 1-Benzyl-2-(5-hydroxypentyl)pyridin-1-ium bromide | Acetonitrile | Room Temperature |
N-Oxidation Chemistry and Reactivity
The pyridine nitrogen of this compound can be oxidized to the corresponding N-oxide using various oxidizing agents. Common reagents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions compared to the parent pyridine. This modification opens up further avenues for functionalization of the heterocyclic core.
| Oxidizing Agent | Product | Solvent | Conditions |
| m-Chloroperoxybenzoic acid (m-CPBA) | 2-(5-Hydroxypentyl)pyridine 1-oxide | Dichloromethane | 0 °C to rt |
| Hydrogen Peroxide/Acetic Acid | 2-(5-Hydroxypentyl)pyridine 1-oxide | Acetic Acid | Heat |
Coordination Chemistry with Metal Centers
The this compound molecule possesses two key sites for coordination with metal centers: the nitrogen atom of the pyridine ring and the oxygen atom of the terminal alcohol group. This structure allows it to act as a bidentate ligand, forming a stable chelate ring with a metal ion. The pyridine nitrogen is a soft Lewis base, readily coordinating to a variety of transition metals, while the alcohol's oxygen is a hard Lewis base. uobaghdad.edu.iqmdpi.com This N,O-bidentate character is fundamental to its role in coordination chemistry.
The formation of a chelate complex involves the donation of lone pair electrons from both the nitrogen and oxygen atoms to the empty orbitals of a central metal atom. uobaghdad.edu.iq The length of the pentyl chain influences the size and stability of the resulting chelate ring. In the case of this compound, coordination would lead to the formation of a larger, more flexible ring compared to analogous ligands with shorter alkyl chains.
The coordination properties of pyridinyl alcohols have been utilized in the synthesis of various metal complexes, including those with palladium(II), copper(II), cobalt(II), and rhodium(I). ekb.egmdpi.comnih.gov These complexes have applications in catalysis, where the electronic and steric properties of the ligand can be tuned to control the activity and selectivity of the catalyst. mdpi.com For example, oxovanadium(IV) complexes with bis(aryl)-2-pyridinyl alcohols have been synthesized and used as catalysts. mdpi.com
Below is a table summarizing the coordination behavior of analogous pyridyl-alcohol ligands with different metal centers.
| Metal Center | Ligand Type | Resulting Complex Type | Coordination Mode |
| Palladium(II) | Pyridyl-arylidine Schiff base | [Pd(L)Cl] | N,O-bidentate |
| Copper(II) | (2-Pyridyloxy)silanes | MeSi(µ-pyO)4CuCl | N,O-bidentate bridging |
| Rhodium(I) | PAlP pincer ligand with pyridine | [(PAlClP)Rh(Me)(pyridine)] | N-monodentate (pyridine) |
| Iridium(III) | PBP boryl pincer ligand | [(PBP)Ir(H)(Cl)(PMe3)] | P,B,P-tridentate |
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electronic characteristic governs its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution (if applicable)
Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene. wikipedia.orgquimicaorganica.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, in the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, creating a pyridinium cation. wikipedia.orgyoutube.com This positive charge further deactivates the ring, making substitution nearly impossible under such conditions. wikipedia.org
If the reaction is forced to proceed under harsh conditions, the substitution occurs primarily at the 3-position (meta to the nitrogen). quimicaorganica.orgaklectures.com This is because attack at the 2- or 4-position results in a resonance-stabilized intermediate where a positive charge is placed on the highly electronegative nitrogen atom, which is a very unfavorable state. quimicaorganica.org An alternative strategy to achieve substitution is to first convert the pyridine to a pyridine N-oxide. The N-oxide is more reactive towards EAS than pyridine itself. wikipedia.org
Nucleophilic Aromatic Substitution (if applicable)
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comechemi.comwikipedia.org Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which effectively stabilizes the intermediate. stackexchange.comechemi.com
Since the 2-position in this compound is already substituted, any SNAr reaction involving the displacement of a leaving group on the ring would preferentially occur at the 4- or 6-position. A classic example of SNAr on pyridine is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. wikipedia.org The reactivity in SNAr reactions is also dependent on the leaving group, with halides often serving this role. The general order of reactivity for halopyridines with certain nucleophiles is I > Br > Cl > F. sci-hub.se
Hydrogenation of the Pyridine Ring
The aromatic pyridine ring can be reduced to a saturated piperidine ring through catalytic hydrogenation. This transformation typically requires a catalyst, such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or ruthenium nanoparticles, under a hydrogen atmosphere. researchgate.netrsc.org The reaction conditions, including pressure, temperature, and the choice of solvent and catalyst, play a crucial role in the selectivity and efficiency of the hydrogenation. researchgate.net
The mechanism of heterogeneous hydrogenation is often described by the Horiuti-Polanyi mechanism, involving the stepwise addition of hydrogen atoms to the aromatic ring. researchgate.net For substituted pyridines, the reaction can sometimes be interrupted to yield partially hydrogenated products like di- or tetrahydropyridines. rsc.orgresearchgate.net The presence of other functional groups, such as the alcohol in this compound, can influence the reaction. For instance, hydrogenation of pyridyl compounds with a carbonyl substituent can lead to the reduction of both the ring and the carbonyl group, depending on the conditions. researchgate.net
Functionalization of the Pentyl Alkane Chain
The pentyl alkane chain offers another site for chemical modification, distinct from the pyridine ring. Functionalization can be achieved through reactions typical for alkanes, although the presence of the pyridine ring and the hydroxyl group must be considered.
Selective Halogenation and Subsequent Cross-Coupling Reactions
Selective halogenation of the pentyl chain would be the first step toward a variety of functionalizations. While direct halogenation of alkanes can be unselective, various methods exist for more controlled transformations. Once a halogen atom is introduced onto the pentyl chain, it serves as a handle for subsequent cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com A halogenated derivative of this compound could be coupled with a wide range of partners. For example, a Suzuki-Miyaura coupling reaction could be used to form a new C-C bond by reacting the alkyl halide with an organoboron compound. nih.gov Similarly, C-O cross-coupling reactions can be used to form ethers by reacting an alkyl halide with an alcohol. nih.gov
The table below provides examples of relevant palladium-catalyzed cross-coupling reactions that could be adapted for derivatives of this compound.
| Reaction Name | Electrophile | Nucleophile | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Alkyl Halide | Organoboron Reagent | Pd(0) catalyst + Base | Biaryl or Alkyl-Aryl |
| Heck Reaction | Aryl Halide | Alkene | Pd(0) catalyst + Base | Substituted Alkene |
| C-O Coupling | Aryl Halide | Primary Alcohol | Pd(0) catalyst + Ligand + Base | Alkyl Aryl Ether |
| Aminocarbonylation | Aryl Halide | Amine + CO | Pd(0) catalyst | Aryl Amide |
These reactions demonstrate the versatility of using a halogenated intermediate to introduce diverse functional groups, significantly expanding the chemical space accessible from this compound. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.gov
Cyclization Reactions involving the Alkyl Chain
The aliphatic chain of this compound offers a versatile scaffold for the construction of bicyclic nitrogen-containing heterocyclic systems, most notably the indolizidine skeleton. The intramolecular cyclization of this compound and its derivatives is a key strategy for the synthesis of a variety of alkaloids and related compounds. These reactions typically involve the activation of the terminal hydroxyl group of the pentanol (B124592) chain, followed by nucleophilic attack from the pyridine nitrogen. The nature of the cyclization can be influenced by various factors, including the choice of reagents, catalysts, and reaction conditions, leading to different structural isomers and oxidation states of the resulting indolizidine ring system.
The primary cyclization pathway for this compound is expected to proceed via an initial activation of the terminal alcohol. This can be achieved under acidic conditions, where the hydroxyl group is protonated to form a good leaving group (water), or through conversion to a more reactive species such as a tosylate or a halide. Subsequent intramolecular N-alkylation of the pyridine ring leads to a bicyclic pyridinium salt. This intermediate can then be further transformed, typically through reduction, to yield the saturated octahydroindolizine, commonly known as indolizidine.
Mechanistically, the cyclization can be envisioned to occur in a stepwise manner. In an acid-catalyzed dehydration-cyclization, the alcohol is first protonated. The subsequent loss of water generates a primary carbocation, which is then attacked by the nucleophilic nitrogen of the pyridine ring. Alternatively, under conditions that convert the alcohol to a halide or sulfonate ester, the reaction proceeds via an intramolecular SN2 reaction.
While specific studies detailing the direct cyclization of this compound are not extensively documented in publicly available literature, the transformation is a fundamental process in synthetic organic chemistry. The principles are well-established through studies of analogous systems. For instance, the pyrolysis of 3-(2-pyridyl)-1-propanol in the presence of a palladium-carbon catalyst has been shown to yield indolizine, the aromatic counterpart of indolizidine. This suggests that with a longer alkyl chain and appropriate reagents, the formation of the six-membered ring of the indolizidine system is a feasible transformation.
Research in the broader field of alkaloid synthesis provides a number of methodologies that could be applied to the cyclization of this compound. These include transition-metal-catalyzed reactions, which can facilitate both the activation of the C-H bonds and the formation of the new C-N bond, as well as reductive amination strategies starting from the corresponding aldehyde or carboxylic acid derivative.
The following table summarizes hypothetical reaction conditions for the cyclization of this compound to form an indolizidine derivative, based on established methods for similar transformations.
| Entry | Reaction Type | Reagents/Catalyst | Solvent | Temperature (°C) | Product | Notes |
|---|---|---|---|---|---|---|
| 1 | Acid-Catalyzed Dehydration/Cyclization | H₂SO₄ or PPA | High-boiling solvent (e.g., Toluene) | >100 | Indolizinium salt | Requires subsequent reduction to obtain indolizidine. |
| 2 | Intramolecular Williamson Ether Synthesis Analogue | 1. MsCl, Et₃N; 2. Heat | CH₂Cl₂, then DMF | 0 to 120 | Indolizinium salt | Two-step, one-pot procedure. |
| 3 | Reductive Amination (from corresponding aldehyde) | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temperature | Octahydroindolizine | Requires prior oxidation of the alcohol to the aldehyde. |
| 4 | Mitsunobu Reaction | PPh₃, DIAD | THF | 0 to Room Temperature | Indolizinium salt precursor | Internal displacement to form the bicyclic system. |
Role As a Versatile Synthetic Intermediate and Building Block
Precursor in Heterocyclic Scaffold Synthesis
The dual functionality of 5-(2-Pyridyl)-1-pentanol makes it an ideal starting material for the synthesis of various heterocyclic systems. The pyridine (B92270) nitrogen can act as a nucleophile or a directing group, while the hydroxyl group can be transformed into a variety of functional groups suitable for cyclization reactions.
Construction of Fused Pyridine Derivatives
While direct examples of the construction of fused pyridine derivatives from this compound are not extensively documented, the general principles of intramolecular cyclization of pyridyl alcohols suggest its potential as a precursor for such scaffolds. The hydroxyl group can be converted into a leaving group, such as a tosylate or halide, which can then undergo an intramolecular nucleophilic substitution by the pyridine nitrogen to form a fused ring system. The length of the pentyl chain would favor the formation of a six-membered ring fused to the pyridine, leading to a quinolizinium salt.
The general approach for such a transformation is outlined below:
| Step | Reaction | Intermediate/Product |
| 1 | Activation of the hydroxyl group | 5-(2-Pyridyl)pentyl-1-tosylate |
| 2 | Intramolecular N-alkylation (cyclization) | Tetrahydroquinolizinium salt |
| 3 | Dehydrogenation/Aromatization | Quinolizinium salt |
This strategy is a common method for the synthesis of quinolizinium salts, which are known for their interesting photophysical and biological properties.
Synthesis of Pyrrolo-, Indolo-, or Quinolizine Systems
The structure of this compound is particularly well-suited for the synthesis of quinolizine systems. The five-carbon chain separating the pyridine ring and the terminal hydroxyl group provides the necessary length and flexibility for the formation of a stable, fused six-membered ring. The synthesis of the parent indolizine has been achieved through the pyrolysis of 3-(2-pyridyl)-1-propanol in the presence of a palladium-carbon catalyst. This suggests that a similar intramolecular cyclization and dehydrogenation of this compound could be a viable route to the corresponding quinolizine derivative.
The proposed reaction pathway would involve an initial intramolecular attack of the pyridine nitrogen onto the activated alcohol, followed by dehydration and aromatization to yield the stable quinolizine ring system. The synthesis of quinolizinium salts, which are the aromatic counterparts of quinolizines, often begins with 2-substituted pyridines that undergo N-alkylation and subsequent cyclization and dehydrogenation reactions.
Building Block for Complex Organic Molecule Construction
Beyond its role in forming fundamental heterocyclic scaffolds, this compound can be incorporated into more elaborate molecular architectures, including natural products and specialized synthetic reagents.
Incorporation into Natural Product Synthesis Routes
While specific examples of the direct incorporation of this compound into the total synthesis of natural products are not prominent in the literature, its structural motifs are present in various alkaloids. The quinolizidine skeleton, which can be derived from this compound, is a core component of numerous natural products with significant biological activities. For instance, the berberine family of alkaloids contains the quinolizinium core. The synthesis of such complex natural products often relies on the strategic construction of key heterocyclic intermediates, a role for which this compound is a potential candidate.
Utilization in the Synthesis of Synthetic Reagents or Catalysts
The pyridine and alcohol functionalities of this compound make it a suitable precursor for the synthesis of more complex synthetic reagents, particularly ligands for catalysis. The hydroxyl group can be functionalized to introduce other coordinating atoms, such as phosphorus or sulfur, creating multidentate ligands.
Ligand Design and Application in Catalysis Research
The pyridine moiety of this compound is a well-established coordinating group for a wide range of transition metals. The presence of the hydroxyl group offers a handle for further modification, allowing for the design of tailored ligands with specific steric and electronic properties for catalytic applications.
The hydroxyl group can be deprotonated to form an alcoholato ligand, which can coordinate to a metal center. This creates a chelate effect with the pyridine nitrogen, leading to more stable metal complexes. The length of the pentyl chain provides flexibility, which can influence the geometry and reactivity of the resulting catalyst.
Metal complexes derived from pyridinyl alcohols have been utilized as catalysts in various homogeneous reactions. For example, ruthenium carbene complexes bearing pyridinyl alcoholato ligands have been employed in olefin metathesis. The electronic properties of the ligand, influenced by substituents on the pyridine ring and the nature of the alcohol, can significantly impact the catalytic activity and selectivity of the metal center. While specific catalytic applications of ligands directly derived from this compound are not widely reported, the general utility of pyridinyl alcohol-based ligands in catalysis suggests the potential for this compound in the development of novel catalysts.
Chiral Ligand Synthesis and Asymmetric Catalysis
The development of chiral ligands is paramount in the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Chiral pyridyl alcohols are valuable precursors in the synthesis of such ligands. diva-portal.org A modular approach is often employed, starting from a readily available chiral source to introduce stereocenters into the ligand framework.
Derivatives of this compound can be envisioned as key components in the synthesis of novel chiral P,N-ligands. The hydroxyl group provides a handle for the introduction of a chiral phosphorus-containing moiety. For instance, reaction with a chiral phosphine chloride or a related electrophilic phosphorus species could yield chiral pyridyl phosphinite or phosphite ligands. diva-portal.org The stereochemistry of the final ligand, and consequently the enantioselectivity of the catalytic reaction, can be influenced by the chirality introduced at or near the phosphorus atom, or by incorporating a chiral backbone derived from the alcohol. diva-portal.org
These chiral P,N-ligands, featuring both a soft phosphorus donor and a hard nitrogen donor from the pyridine ring, are effective in a variety of palladium-catalyzed asymmetric reactions. diva-portal.org One notable application is in allylic alkylation, where the ligand's structure dictates the facial selectivity of the nucleophilic attack on a π-allyl palladium intermediate. The absolute configuration of the stereogenic center in the ligand framework has been shown to determine the sense of chiral induction in these reactions. diva-portal.org
Table 1: Representative Asymmetric Catalytic Applications of Chiral Pyridyl Ligands
| Catalyst System | Reaction Type | Substrate | Product Enantiomeric Excess (ee) |
| Palladium / Chiral Pyridyl Phosphinite | Allylic Alkylation | 1,3-diphenyl-2-propenyl acetate | Moderate |
| Zinc / Chiral Pyridyl Alcohol | Aldehyde Alkylation | Benzaldehyde | Up to 85% |
| Copper / Chiral Camphor-derived Pyridyl Alcohol | Henry Reaction | Various Aldehydes | Up to 56% |
Data compiled from analogous systems and representative examples in the literature. diva-portal.orgukzn.ac.za
Non-Chiral Ligand Development for Transition Metal Catalysis
While asymmetric synthesis is crucial, non-chiral catalysis remains a cornerstone of industrial chemical production. This compound also serves as a valuable building block for non-chiral ligands that can enhance the activity, selectivity, and stability of transition metal catalysts. The pyridine nitrogen and the alcohol oxygen can act as a bidentate N,O-donor set, forming stable chelate complexes with a variety of transition metals. mdpi.com
The synthesis of such ligands can be straightforward. For example, direct reaction of this compound with a metal precursor, such as a metal halide or carbonyl complex, can lead to the formation of well-defined coordination compounds. In these complexes, the pyridyl nitrogen coordinates to the metal center, and the alcohol can either coordinate directly or be deprotonated to form an alkoxide ligand, which can bridge multiple metal centers. mdpi.com
Ruthenium carbonyl complexes incorporating pyridylalkanol ligands, including constitutional isomers of this compound like PyC(CH2)4OH, have been synthesized and characterized. researchgate.net These complexes have demonstrated high catalytic activity in the aerobic oxidation of secondary alcohols to ketones. researchgate.net The pyridylalkanol ligand plays a crucial role in stabilizing the ruthenium center and facilitating the catalytic cycle. The ability to tune the electronic and steric properties of the ligand by modifying the pyridine ring or the alkyl chain allows for the optimization of catalyst performance for specific applications.
Transition metal complexes of pyridinyl alcoholato ligands are utilized in a range of homogeneous catalytic reactions. mdpi.com The robust and versatile nature of these ligands makes them suitable for various transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The bidentate coordination of the pyridyl and alcohol moieties contributes to the stability and catalytic efficacy of the resulting metal complexes. mdpi.com
Table 2: Examples of Transition Metal Catalysis with Non-Chiral Pyridyl Ligands
| Metal | Ligand Type | Reaction Type | Key Features |
| Ruthenium | Pyridylalkanol | Aerobic Oxidation of Alcohols | High activity and selectivity for ketones |
| Vanadium | Bis(aryl)-2-pyridinyl alcohol | Autoxidation of Alkenes | Square planar pyramid coordination sphere |
| Cobalt | Benzimidazolyl-pyridinyl alcoholato | Polymerization of 1,3-butadiene | High selectivity for cis-1,4-polybutadiene |
Data based on analogous pyridyl alcohol ligand systems. mdpi.comresearchgate.net
In-depth Computational and Theoretical Analysis of this compound Remains Largely Unexplored in Scientific Literature
Computational chemistry is a powerful tool for investigating the properties and behaviors of molecules. wikipedia.orgopenaccessjournals.com Techniques like Density Functional Theory (DFT) are used to calculate electronic structure, optimized geometries, and spectroscopic properties, while Molecular Dynamics (MD) simulations provide insights into the conformational dynamics of molecules in solution. schrodinger.comnextmol.com Such studies are foundational for understanding reaction mechanisms, designing new materials, and developing pharmaceuticals.
For a molecule like this compound, which contains both a pyridine ring and a flexible pentanol (B124592) chain, computational studies could provide valuable information. DFT calculations, for instance, could elucidate the molecule's conformational preferences, the distribution of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict its vibrational spectra. nih.gov MD simulations could explore how the molecule behaves in a solvent, revealing its dynamic conformational landscape.
However, the scientific community has not yet published dedicated research applying these computational methods to this compound in a way that would allow for the detailed analysis requested. While there are numerous studies on related compounds, such as other pyridine derivatives or simple alcohols like pentanol, these findings cannot be directly extrapolated to this compound without compromising scientific accuracy. researchgate.netnih.govechemi.com The specific combination of the pyridyl group and the C5 alcohol chain creates a unique molecule with its own distinct electronic and structural properties that require direct investigation.
The absence of such specific studies in the public domain prevents the creation of an article with the requested detailed research findings, data tables, and in-depth analysis for each of the specified subsections under "Computational and Theoretical Chemistry Studies." To produce such an article would necessitate original research involving complex computational simulations that are beyond the scope of this request.
As the field of computational chemistry continues to expand, it is possible that this compound may become a subject of interest for researchers in the future. Such studies would be necessary to populate the detailed sections and subsections outlined in the user's request.
Computational and Theoretical Chemistry Studies
Molecular Dynamics (MD) Simulations
Intermolecular Interaction Studies
Computational chemistry provides powerful tools to investigate the non-covalent interactions between molecules in the solution phase. These interactions govern many of the substance's physical properties, such as its boiling point, solubility, and viscosity. For a molecule like 5-(2-Pyridyl)-1-pentanol, which contains both a polar pyridine (B92270) ring and a hydroxyl group capable of hydrogen bonding, as well as a nonpolar pentyl chain, a variety of intermolecular forces would be at play.
A theoretical study of its solution-phase behavior would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to model the interactions between two or more this compound molecules or between the solute and solvent molecules. Such studies would aim to identify the most stable dimeric or clustered configurations and quantify the strength of the different types of interactions.
The primary intermolecular forces expected for this compound would be:
Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. This would be a dominant interaction.
Dipole-Dipole Interactions: The pyridine ring and the C-O and O-H bonds are polar, leading to a net molecular dipole moment and resulting in dipole-dipole attractions.
London Dispersion Forces: These forces are present between all molecules and would be significant for the pentyl chain.
A computational analysis would provide quantitative data on the binding energies of different molecular arrangements. For instance, a hypothetical study could yield a data table similar to the one below, comparing the interaction energies of different dimeric conformations.
Hypothetical Interaction Energies for this compound Dimers
| Dimer Configuration | Type of Dominant Interaction | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Head-to-tail (OH---N) | Hydrogen Bond | -8.5 |
| Stacked Pyridine Rings | π-π Stacking | -3.2 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for this compound have been identified.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of a chemical compound based on its molecular structure. In the context of this compound, a QSPR model could be developed to predict its chemical reactivity in specific reactions or its utility in a particular synthetic pathway.
To build such a model, a dataset of compounds with similar structural features to this compound and their experimentally determined reactivity data would be required. From the optimized molecular structures, a variety of molecular descriptors would be calculated. These can include:
Electronic Descriptors: Such as orbital energies (HOMO, LUMO), Mulliken charges, and dipole moment.
Topological Descriptors: Which describe the connectivity of atoms in the molecule.
Geometrical Descriptors: Related to the 3D shape of the molecule.
A statistical method, like multiple linear regression or machine learning algorithms, would then be used to find a mathematical relationship between a selection of these descriptors and the observed property (e.g., reaction rate constant).
A QSPR study focused on the synthetic utility of a class of pyridyl-alcohols might result in an equation like:
log(k) = β₀ + β₁ * E(LUMO) + β₂ * q(N) + β₃ * V
Where log(k) is the logarithm of the reaction rate constant, E(LUMO) is the energy of the Lowest Unoccupied Molecular Orbital, q(N) is the partial charge on the pyridine nitrogen atom, and V is the molecular volume. The coefficients (β) would be determined by the statistical analysis.
Hypothetical QSPR Model Parameters for Predicting Reactivity of Pyridyl-Alkanols
| Descriptor | Coefficient (β) | Standard Error | p-value |
|---|---|---|---|
| Intercept (β₀) | 2.15 | 0.25 | <0.001 |
| E(LUMO) | -0.89 | 0.12 | <0.001 |
| q(N) | 1.54 | 0.30 | <0.001 |
Note: This table represents a hypothetical QSPR model and its parameters to illustrate the output of such a study. No such model for this compound or a closely related series of compounds was found in the literature search.
Advanced Applications in Specialized Chemical Research Fields
Supramolecular Chemistry Research
The structure of 5-(2-pyridyl)-1-pentanol is ideally suited for investigations in supramolecular chemistry, which focuses on the non-covalent interactions between molecules.
Self-Assembly Studies and Molecular Recognition
Molecular recognition, a key aspect of supramolecular chemistry, could be explored using this compound. The pyridine (B92270) ring can selectively recognize and bind to complementary molecules through hydrogen bonding or metal coordination. The specificity of this recognition can be tuned by modifying the chemical environment.
| Supramolecular Interaction | Potential Role of this compound | Resulting Assembly |
| Hydrogen Bonding | Pyridyl group as acceptor, hydroxyl as donor | Linear chains, cyclic structures |
| Metal Coordination | Pyridine nitrogen as a ligand | Metallo-organic complexes |
| Van der Waals Forces | Pentyl chain interactions | Stabilization of larger assemblies |
Host-Guest Chemistry Applications
In host-guest chemistry, a host molecule encapsulates a guest molecule. While this compound is too small to act as a host for most molecules, it can function as a guest, binding within the cavity of larger host molecules like cyclodextrins or calixarenes. The pyridine "head" could interact with the host's interior, while the pentanol (B124592) "tail" could extend out or be encapsulated, depending on the host's size and shape. Such studies would provide insights into the non-covalent forces that govern molecular encapsulation.
Polymer Science and Material Chemistry (as a monomer or initiator component)
The presence of a reactive hydroxyl group allows this compound to be incorporated into polymeric structures, either as a monomer or as an initiator for polymerization.
Synthesis of Functional Polymers with Pyridine and Alcohol Moieties
The hydroxyl group of this compound can be used to initiate the ring-opening polymerization of cyclic monomers, such as lactones or epoxides. This would result in polymers with a terminal pyridyl group. Alternatively, the hydroxyl group could be chemically modified into a polymerizable group, such as an acrylate (B77674) or methacrylate, allowing it to be copolymerized with other monomers to introduce pendant pyridyl and alcohol functionalities along the polymer chain.
These functional polymers could have a range of applications, including as metal-ion scavengers, as materials with tunable surface properties, or as precursors for more complex polymer architectures.
| Polymerization Role | Method | Resulting Polymer Structure |
| Initiator | Ring-Opening Polymerization | Polymer with a terminal 5-(2-pyridyl)-pentyl group |
| Monomer (after modification) | Free Radical Polymerization | Polymer with pendant this compound moieties |
Development of Responsive Materials
Polymers containing the this compound moiety could exhibit stimulus-responsive behavior. The pyridine group is pH-sensitive; at low pH, it will be protonated, leading to changes in the polymer's solubility, conformation, and properties. This could be exploited to create "smart" materials that respond to changes in their environment. For instance, a hydrogel containing these units could swell or shrink in response to pH changes, making it potentially useful for drug delivery applications.
Research in Analytical Chemistry Method Development (e.g., as a derivatizing agent or standard)
In analytical chemistry, this compound could be utilized as a derivatizing agent or as a chemical standard for method development and validation.
As a derivatizing agent , the alcohol group can react with analytes containing carboxylic acids or other suitable functional groups to form esters. The introduction of the pyridyl group can enhance the detectability of the analyte, particularly in High-Performance Liquid Chromatography (HPLC) with UV detection, due to the UV-absorbing nature of the pyridine ring. This would be especially useful for the analysis of compounds that lack a chromophore.
As a standard , this compound could be used in the development of analytical methods for the quantification of other pyridyl-containing compounds. Its well-defined structure and molecular weight make it a suitable candidate for a reference material in techniques such as Gas Chromatography (GC) and HPLC. Its purity would need to be rigorously established for this purpose.
| Analytical Application | Technique | Function of this compound |
| Derivatizing Agent | HPLC-UV | Introduces a UV-active chromophore to the analyte |
| Chemical Standard | GC, HPLC | Reference compound for method validation and quantification |
Environmental Chemistry Research (e.g., its degradation pathways in academic models)
The environmental fate of this compound is primarily governed by the degradation of its two principal structural components: the pyridine ring and the pentanol side chain. While specific research on the degradation of this particular compound is not extensively documented, its environmental degradation pathways can be inferred from academic models and studies on analogous structures. Both biotic and abiotic processes are expected to contribute to its transformation in the environment. tandfonline.com
Biodegradation:
The primary mechanism for the environmental breakdown of this compound is expected to be microbial degradation. The pyridine ring, though a stable heterocyclic aromatic compound, is susceptible to microbial attack. asm.orgwikipedia.org Numerous soil and sludge bacteria have demonstrated the ability to utilize pyridine and its derivatives as a sole source of carbon and nitrogen. tandfonline.com
The degradation of the pyridine moiety likely proceeds through initial hydroxylation, a common enzymatic strategy to destabilize the aromatic ring. tandfonline.comresearchgate.net This is often followed by ring cleavage. One well-documented pathway in bacteria involves a two-component flavin-dependent monooxygenase that catalyzes the cleavage of the pyridine ring, ultimately leading to the formation of common metabolic intermediates such as succinic acid. asm.orgnih.gov In the case of this compound, it is plausible that microbial enzymes would first oxidize the pentanol side chain.
The aliphatic pentanol side chain is expected to be readily biodegradable. nih.govnih.gov Long-chain alcohols are known to be rapidly mineralized by a wide variety of microorganisms in the environment. nih.gov The degradation would likely proceed via oxidation of the primary alcohol to the corresponding carboxylic acid, followed by beta-oxidation, progressively shortening the carbon chain.
Abiotic Degradation:
The following table summarizes the likely degradation pathways and intermediates of this compound based on academic models of its constituent parts.
| Degradation Process | Affected Moiety | Key Transformation Steps | Potential Intermediate Compounds | Final Products |
| Biodegradation | Pyridine Ring | Hydroxylation, Ring Cleavage | Hydroxypyridines, (Z)-N-(4-oxobut-1-enyl)formamide, Succinate semialdehyde | Succinic acid, Ammonia, Carbon dioxide |
| Biodegradation | Pentanol Side Chain | Oxidation to aldehyde and carboxylic acid, Beta-oxidation | 5-(2-Pyridyl)pentanoic acid, Shorter-chain pyridyl-alkanoic acids | Carbon dioxide, Water |
| Abiotic Degradation (Phototransformation) | Pyridine Ring | Photochemical oxidation and rearrangement | Oxidized pyridine derivatives | Various smaller organic molecules |
Interactive Data Table: Inferred Degradation Characteristics
| Parameter | Expected Outcome for this compound | Basis of Inference |
|---|---|---|
| Primary Degradation Mechanism | Biodegradation | High biodegradability of both pyridine and long-chain alcohols. tandfonline.comnih.gov |
| Key Initial Biotic Attack | Hydroxylation of the pyridine ring or oxidation of the alcohol group. tandfonline.comresearchgate.net | Common microbial strategies for aromatic and aliphatic compounds. |
| Rate-Limiting Step | Potentially the initial cleavage of the pyridine ring. | The pyridine ring is generally more recalcitrant than the aliphatic side chain. wikipedia.org |
| Influence of Environmental Factors | Degradation rates are likely influenced by pH, temperature, microbial population, and oxygen availability. | General principles of microbial degradation. wikipedia.org |
Q & A
Q. What role does this compound play in designing ionic liquids or green solvents?
- Methodological Answer : Its amphiphilic structure facilitates micelle formation in aqueous solutions. Researchers measure critical micelle concentration (CMC) using surface tensionetry and assess thermal stability (up to 200°C) via thermogravimetric analysis (TGA), as applied in biodiesel additive studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
